methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
The synthesis of methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the nitrobenzylidene and methoxycarbonyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrobenzylidene moiety may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other thiazolo[3,2-a]pyrimidine derivatives, methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and structure. Similar compounds include:
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene moieties but different core structures.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.
Properties
CAS No. |
612077-26-6 |
---|---|
Molecular Formula |
C24H19N3O7S |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
methyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19N3O7S/c1-13-19(23(30)34-3)20(14-8-10-15(11-9-14)22(29)33-2)26-21(28)18(35-24(26)25-13)12-16-6-4-5-7-17(16)27(31)32/h4-12,20H,1-3H3/b18-12+ |
InChI Key |
CYLYJTYQEJSHLJ-LDADJPATSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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